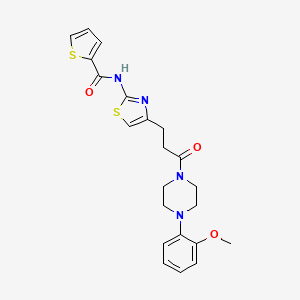
N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (commonly referred to as Compound 1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiophene ring, a thiazole moiety, and a piperazine group, which are known for their diverse biological activities. The molecular formula is C22H24N4O2S2, with a molecular weight of approximately 440.58 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S2 |
| Molecular Weight | 440.58 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Compound 1 exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the PI3K/Akt signaling pathway.
- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, which may contribute to its psychoactive properties.
- Apoptosis Induction : Studies indicate that Compound 1 can induce apoptosis in various cancer cell lines by activating caspase pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound 1:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma).
- IC50 Values : In vitro assays revealed IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for U87 cells, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
In addition to anticancer properties, Compound 1 has shown promise as an antimicrobial agent:
- Bacterial Strains : Testing against Escherichia coli and Staphylococcus aureus demonstrated effective inhibition at concentrations as low as 10 µg/mL.
- Fungal Activity : The compound also exhibited antifungal properties against Aspergillus niger, suggesting a broad spectrum of antimicrobial activity.
Study 1: Anticancer Efficacy in Vivo
A study conducted on tumor-bearing mice demonstrated that administration of Compound 1 led to a significant reduction in tumor size after four weeks of treatment. Tumor growth suppression was observed alongside increased apoptosis markers in tumor tissues.
Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological effects, Compound 1 was administered to rodent models to assess its impact on anxiety-like behaviors. Results indicated a reduction in anxiety levels, suggesting potential applications in treating anxiety disorders.
Eigenschaften
IUPAC Name |
N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-29-18-6-3-2-5-17(18)25-10-12-26(13-11-25)20(27)9-8-16-15-31-22(23-16)24-21(28)19-7-4-14-30-19/h2-7,14-15H,8-13H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAAYQSWWLTULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














